molecular formula C27H34FNO7 B12693094 9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate CAS No. 93804-88-7

9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate

Cat. No.: B12693094
CAS No.: 93804-88-7
M. Wt: 503.6 g/mol
InChI Key: XNIWLMBDWOLLBA-KUMHQTLLSA-N
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Description

9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate is a synthetic corticosteroid derivative. It is structurally related to betamethasone and dexamethasone, which are well-known for their anti-inflammatory and immunosuppressive properties . This compound is used in various pharmaceutical applications due to its potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate involves multiple steps, starting from the basic steroid nucleus. The key steps include fluorination, hydroxylation, and esterification reactions. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 9-fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-al, while reduction can yield 9-fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-ol .

Mechanism of Action

The mechanism of action of 9-Fluoro-11beta,17-dihydroxy-16beta-methyl-3,20-dioxopregna-1,4-dien-21-yl 5-oxo-L-prolinate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune response .

Properties

CAS No.

93804-88-7

Molecular Formula

C27H34FNO7

Molecular Weight

503.6 g/mol

IUPAC Name

[2-[(10S,11S,13S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C27H34FNO7/c1-14-10-18-17-5-4-15-11-16(30)8-9-24(15,2)26(17,28)20(31)12-25(18,3)27(14,35)21(32)13-36-23(34)19-6-7-22(33)29-19/h8-9,11,14,17-20,31,35H,4-7,10,12-13H2,1-3H3,(H,29,33)/t14-,17?,18?,19-,20-,24-,25-,26?,27-/m0/s1

InChI Key

XNIWLMBDWOLLBA-KUMHQTLLSA-N

Isomeric SMILES

C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)[C@@H]5CCC(=O)N5)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5CCC(=O)N5)O)C)O)F)C

Origin of Product

United States

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